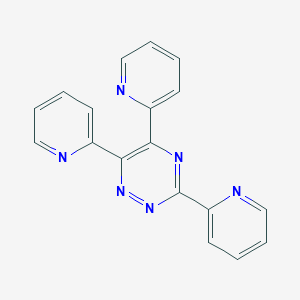

3,5,6-Tri(2-pyridyl)-1,2,4-triazine

Description

Contextualization within Polydentate N-Donor Ligand Chemistry

Polydentate N-donor ligands are organic compounds containing multiple nitrogen atoms positioned in such a way that they can simultaneously bind to a single metal ion, forming a chelate complex. This chelation effect generally leads to more stable metal complexes compared to those formed with monodentate ligands. These ligands are crucial in various chemical applications, including catalysis, materials science, and analytical chemistry.

3,5,6-Tri(2-pyridyl)-1,2,4-triazine is a notable example of a tridentate N-donor ligand. guidechem.com Its structure, featuring a 1,2,4-triazine (B1199460) core substituted with three pyridyl groups, provides a specific arrangement of nitrogen atoms that allows it to act as an effective chelating agent for a variety of metal ions. guidechem.comchemicalbook.com The coordination is typically facilitated by one of the nitrogen atoms from the triazine ring and the nitrogen atoms of two adjacent pyridyl groups. guidechem.com The resulting complexes have been a subject of study due to their interesting electrochemical and photophysical properties.

Isomeric Considerations and Structural Distinctions

The arrangement of nitrogen atoms within the central triazine ring and the substitution pattern of the pyridyl groups give rise to several isomers, each with unique structural and coordination properties.

Comparative Analysis with 2,4,6-Tri(2-pyridyl)-1,3,5-triazine (TPTZ)

A well-known isomer of the title compound is 2,4,6-Tri(2-pyridyl)-1,3,5-triazine, commonly known as TPTZ. The primary distinction between these two molecules lies in the structure of the central triazine ring. TPTZ possesses a symmetrical 1,3,5-triazine (B166579) core, where the nitrogen atoms are evenly distributed around the ring. researchgate.net This symmetry often results in highly predictable coordination behavior, and TPTZ has been extensively used in analytical chemistry for the colorimetric determination of iron and in the formation of well-defined supramolecular structures. nih.govresearchgate.netresearchgate.net

Relationship to 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine (B89699) and other 1,2,4-Triazine Derivatives

The structural and electronic properties of this compound can be further understood by comparing it to other derivatives of the 1,2,4-triazine scaffold. One such derivative is 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine. In this molecule, two of the pyridyl groups are replaced by phenyl groups. tcichemicals.comnih.govacs.org This substitution significantly alters the ligand's electronic properties and steric bulk, which in turn affects its coordination chemistry. The phenyl groups, while not participating directly in coordination, can influence the solubility and the crystal packing of the resulting complexes.

Other 1,2,4-triazine derivatives have also been explored for their diverse applications. The reactivity of the 1,2,4-triazine ring allows for a wide range of functional groups to be introduced, leading to ligands with tailored properties for specific applications, such as in the development of new therapeutic agents or functional materials.

Significance in Contemporary Inorganic and Supramolecular Chemistry Research

Ligands based on pyridyl-triazine frameworks, including this compound and its isomers, are of considerable interest in contemporary research. Their ability to form stable complexes with a variety of metal ions makes them valuable building blocks for the construction of supramolecular assemblies and coordination polymers, including metal-organic frameworks (MOFs). guidechem.com

These complex structures can exhibit interesting properties such as luminescence, magnetic ordering, and catalytic activity. For instance, the self-assembly of these ligands with metal ions can lead to the formation of discrete molecular architectures or extended networks with potential applications in sensing, gas storage, and separation technologies. The ongoing research in this area continues to uncover new and exciting applications for this versatile class of N-heterocyclic ligands.

Compound Data

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1046-57-7 | C₁₈H₁₂N₆ | 312.33 |

| 2,4,6-Tri(2-pyridyl)-1,3,5-triazine (TPTZ) | 3682-35-7 | C₁₈H₁₂N₆ | 312.33 |

| 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine | 1046-56-6 | C₂₀H₁₄N₄ | 310.35 |

| Compound Name | Melting Point (°C) | Key Spectroscopic Data |

| This compound | Not Available | Not readily available in literature. |

| 2,4,6-Tri(2-pyridyl)-1,3,5-triazine (TPTZ) | 247-249 | IR and Mass spectra available in NIST WebBook. |

| 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine | 191-193 | ¹H NMR, ¹³C NMR, IR, and Mass spectra available. tcichemicals.com |

Properties

IUPAC Name |

3,5,6-tripyridin-2-yl-1,2,4-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N6/c1-4-10-19-13(7-1)16-17(14-8-2-5-11-20-14)23-24-18(22-16)15-9-3-6-12-21-15/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGMBVEZRZJNYAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(N=NC(=N2)C3=CC=CC=N3)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332973 | |

| Record name | 3,5,6-tri(2-pyridyl)-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729076 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1046-57-7 | |

| Record name | 3,5,6-tri(2-pyridyl)-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,5,6 Tri 2 Pyridyl 1,2,4 Triazine and Analogous Structures

Approaches to the 1,2,4-Triazine (B1199460) Core Formation

The formation of the 1,2,4-triazine core is a fundamental step in the synthesis of the target compound and its analogs. Several synthetic routes have been developed to construct this heterocyclic system.

One common approach involves the condensation of 1,2-dicarbonyl compounds with amidrazones. For instance, the reaction of benzil (B1666583) with acylhydrazides in the presence of acetic acid and ammonium (B1175870) acetate (B1210297) can yield 5,6-diphenyl-1,2,4-triazines. researchgate.net A similar strategy can be adapted to incorporate pyridyl moieties by using appropriate pyridyl-substituted starting materials.

Another versatile method is the one-pot condensation of amides and 1,2-diketones in the presence of a base, followed by cyclization with hydrazine (B178648) hydrate (B1144303). researchgate.net This approach offers a convenient route to various substituted 1,2,4-triazines. Furthermore, domino annulation reactions, such as the [4+2] cycloaddition, provide an efficient pathway to 1,2,4-triazine derivatives from readily available starting materials like ketones, aldehydes, and alkynes. rsc.org

Recent advancements have also explored rhodium-catalyzed rearrangements of N-acylhydrazones with N-sulfonyl-1,2,3-triazoles, which lead to intermediates that can be cyclized to form 3,5,6-trisubstituted-1,2,4-triazines under mild conditions. organic-chemistry.org Additionally, microwave-assisted synthesis has emerged as a rapid and efficient method for preparing 1,2,4-triazine derivatives, often leading to higher yields and shorter reaction times. nih.govnih.gov

Introduction of Pyridyl Moieties via Chemical Transformations

The incorporation of pyridyl groups onto the 1,2,4-triazine core is a critical step in the synthesis of 3,5,6-tri(2-pyridyl)-1,2,4-triazine. This can be achieved through various chemical transformations, including nucleophilic substitution and cyclocondensation routes.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNA_r_) is a powerful tool for introducing pyridyl groups onto a pre-formed triazine ring. acs.org For example, a halogenated triazine can react with a pyridyl nucleophile, such as a pyridyl organometallic reagent, to afford the desired pyridyl-substituted triazine. The reactivity of halopyridines in such substitutions is well-established, with leaving groups at the 2- and 4-positions being particularly susceptible to displacement. youtube.comyoutube.com

The synthesis of 1,2,4-triazine derivatives can also be achieved through the Suzuki cross-coupling reaction. nih.gov In this method, a bromo-triazine derivative is coupled with a pyridylboronic acid derivative in the presence of a palladium catalyst to form the C-C bond between the triazine and pyridine (B92270) rings. nih.gov This reaction is highly versatile and allows for the introduction of a wide range of substituted pyridyl groups.

Cyclocondensation Routes from Precursors

Cyclocondensation reactions offer a direct approach to constructing the pyridyl-substituted triazine ring system from acyclic precursors. One of the most common methods involves the reaction of 2-cyanopyridine. chemicalbook.com Another established route is the condensation of di(2-pyridyl)glyoxal with 2-pyridylamidrazone.

A one-pot synthesis method involves the condensation of amides and 1,2-diketones with a base, followed by cyclization with hydrazine hydrate to produce substituted 1,2,4-triazines. researchgate.net The choice of the initial diketone, such as one bearing pyridyl groups, directly leads to the formation of pyridyl-substituted triazines. researchgate.net

Furthermore, multicomponent reactions provide an efficient means to assemble complex molecules like pyridyl-triazines in a single step. For instance, a three-component reaction of 2-aminopyridine, cyanamide, and an appropriate aldehyde or ketone under microwave irradiation can yield pyridinyl-1,3,5-triazine derivatives. nih.gov While this example pertains to the 1,3,5-triazine (B166579) isomer, similar strategies can be envisioned for the synthesis of 1,2,4-triazines.

Catalysis and Reaction Condition Optimization in Triazine Synthesis

The efficiency and selectivity of triazine synthesis can be significantly enhanced through the use of catalysts and the optimization of reaction conditions.

Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), are crucial for Suzuki cross-coupling reactions to introduce pyridyl moieties onto the triazine core. nih.gov The reaction conditions, including the choice of base (e.g., K₂CO₃), solvent (e.g., dioxane/water), and temperature, are critical for achieving high yields. nih.gov For instance, heating the reaction mixture to 150 °C in a sealed vessel has been shown to be effective. nih.gov

Iridium catalysts have been employed for the borylation of pyridines to generate the necessary pyridylboronic acid derivatives for Suzuki coupling. nih.gov This highlights the importance of catalysis in preparing key starting materials.

Microwave-assisted synthesis has emerged as a powerful technique for accelerating triazine formation. nih.govnih.gov Microwave heating can dramatically reduce reaction times and often leads to improved yields compared to conventional heating methods. nih.gov The optimization of microwave parameters, such as temperature and irradiation time, is essential for maximizing the efficiency of the synthesis. For example, in a one-pot synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids, microwave heating at 120 °C for 15 minutes was employed. nih.gov

The choice of solvent and base can also play a significant role. In some cases, solvent-free conditions under microwave irradiation have proven to be effective and environmentally friendly. nih.gov The use of acidic ionic liquids as both a solvent and a catalyst has been reported for the synthesis of other triazine derivatives, offering advantages such as high product purity and reusability of the catalyst system. google.com

The table below summarizes the optimized conditions for a Suzuki cross-coupling reaction to synthesize 5,6-biaryl-1,2,4-triazin-3-amine derivatives. nih.gov

| Parameter | Condition |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) |

| Base | K₂CO₃ |

| Solvent | Dioxane/Water |

| Temperature | 150 °C |

| Reactants | 6-bromo-5-phenyl-1,2,4-triazin-3-amine, 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Purification and Isolation Techniques for Pyridyl-Triazine Ligands

The purification and isolation of pyridyl-triazine ligands are critical steps to obtain materials of high purity, which is essential for their application in areas like coordination chemistry and materials science. Common techniques employed include recrystallization, column chromatography, and sublimation.

Recrystallization is a widely used method for purifying solid compounds. The choice of solvent is crucial and is determined by the solubility of the triazine derivative. For example, some substituted 1,2,4-triazines can be recrystallized from ethanol. researchgate.net

Column chromatography is a versatile technique for separating mixtures of compounds. The stationary phase (e.g., silica (B1680970) gel) and the mobile phase (eluent) are selected based on the polarity of the target compound and impurities. For instance, a mixture of hexane (B92381) and ethyl acetate is often used as the eluent for the purification of triazine derivatives. nih.gov

Sublimation is a particularly effective method for purifying thermally stable, non-volatile compounds. This technique involves heating the solid material under vacuum, causing it to transition directly into the gas phase, and then condensing the vapor back into a solid on a cold surface, leaving non-volatile impurities behind. This method can yield very pure products. tcichemicals.com

The table below provides a summary of purification techniques used for pyridyl-triazine and related compounds.

| Purification Technique | Description |

| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool, leading to the formation of pure crystals. Ethanol is a commonly used solvent. researchgate.net |

| Column Chromatography | Separating the target compound from impurities by passing a solution through a column containing a stationary phase like silica gel. nih.gov |

| Sublimation | Purifying a solid by heating it under vacuum to a gaseous state, followed by condensation back to a pure solid. tcichemicals.com |

Coordination Chemistry of 3,5,6 Tri 2 Pyridyl 1,2,4 Triazine

Ligand Design Principles and Coordination Preferences

The coordination behavior of 3,5,6-Tri(2-pyridyl)-1,2,4-triazine is dictated by its inherent structural features, which include its capacity for tridentate chelation, the crucial role of its nitrogen donor atoms, and the influence of substituent positions on its electronic properties.

Tridentate Chelating Capabilities

This compound is recognized as a powerful tridentate chelating agent. acs.orgacs.org This capability stems from the specific arrangement of its nitrogen atoms, which can simultaneously bind to a single metal ion, forming stable five-membered chelate rings. This mode of coordination is analogous to that of the well-known ligand terpyridine. The three pyridyl groups attached to the 1,2,4-triazine (B1199460) core provide the necessary donor atoms for this robust metal binding. In many of its complexes with six-coordinate metal ions, the ligand binds to the metal ion through three equatorial positions of the coordination octahedron. acs.org

The planarity and rigidity of the triazine ring system, combined with the rotational freedom of the pyridyl groups, allow the ligand to adopt a conformation suitable for forming stable complexes. This structural adaptability makes it a versatile component in the design of supramolecular assemblies and coordination polymers.

Role of Nitrogen Donor Atoms in Complexation

The coordination chemistry of this compound is dominated by the presence of multiple nitrogen donor atoms within its structure. acs.orgnih.govrsc.org The triazine ring itself contains three nitrogen atoms, and each of the three pyridyl groups contributes an additional nitrogen atom, resulting in a total of six potential donor sites. This abundance of nitrogen atoms allows the molecule to act as a polydentate ligand, forming strong and stable complexes with a wide range of metal ions, including transition metals and lanthanides. researchgate.net

The nitrogen atoms of the pyridyl groups and one of the nitrogen atoms from the triazine ring are typically involved in the tridentate chelation, creating a "terpyridine-like" coordination pocket. nih.govrsc.org The specific nitrogen atoms involved in bonding can vary depending on the metal ion and the reaction conditions. This versatility in coordination modes is a key feature of this ligand.

Influence of Substituent Position and Electronic Effects on Coordination

The position of the pyridyl substituents on the 1,2,4-triazine ring is critical to the ligand's coordinating ability. The 3,5,6-substitution pattern facilitates the tridentate coordination mode. Altering the positions of these pyridyl groups would significantly change the geometry of the potential coordination sites and likely hinder its ability to act as an effective tridentate chelating agent.

Furthermore, the electronic properties of the triazine and pyridyl rings influence the stability and properties of the resulting metal complexes. The electron-withdrawing nature of the triazine ring can affect the electron density on the pyridyl nitrogen atoms, thereby modulating the strength of the metal-ligand bonds. This interplay of steric and electronic effects is a key consideration in the design of ligands for specific applications in areas such as catalysis and materials science. For instance, the intense violet color of the Fe(II) complex of the related ligand 2,4,6-Tri-2-pyridinyl-1,3,5-triazine, where only two of the three pyridyl groups are attached to the iron atom, is a direct consequence of these electronic interactions. medchemexpress.com

Complexation with Transition Metal Cations

The versatile chelating nature of this compound has led to extensive studies of its complexes with various transition metals, particularly iron, cobalt, and manganese.

Iron(II) and Iron(III) Coordination Chemistry

This compound and its isomers are well-known for forming stable and intensely colored complexes with iron(II) ions. medchemexpress.com This property has led to its use as a sensitive colorimetric reagent for the determination of iron. medchemexpress.com The ligand typically forms a 2:1 complex with Fe(II), resulting in an octahedral coordination environment around the metal center. acs.org These complexes are often characterized by strong charge-transfer bands in their electronic spectra, which are responsible for their vibrant colors.

The coordination with iron(III) has also been investigated. In some instances, the reaction of the related ligand 2,4,6-tris(2-pyridyl)-s-triazine (tpt) with Fe(III) precursors can lead to the formation of mononuclear, dinuclear, or even heptanuclear complexes, depending on the reaction conditions. nih.gov In one case, a complex cation [Fe(tpt)(tptH)]⁴⁺ was formed, where the iron center is coordinated by two tpt molecules in a distorted octahedral geometry. nih.gov The versatility of the ligand allows for the assembly of complex iron-containing structures with interesting magnetic properties, often exhibiting antiferromagnetic coupling in polynuclear species. nih.gov

Table 1: Selected Iron Complexes with Tri(2-pyridyl)-1,2,4-triazine and its Isomers

| Complex Formula | Metal Oxidation State | Coordination Geometry | Key Features | Reference(s) |

| Fe(tpt)₂₂ | Fe(II) | Octahedral | Forms a 2:1 ligand-to-metal complex. | acs.org |

| [Fe(tpt)(tptH)][FeCl₄]₄ | Fe(III) | Distorted Octahedral | One tpt ligand is protonated. | nih.gov |

| [Fe(piv)(tpt)Cl₂] | Fe(III) | - | Mononuclear complex. | nih.gov |

| [Fe₂(O)(tpt)₂Cl₄] | Fe(III) | - | Dinuclear complex with an oxo bridge. | nih.gov |

*tpt = 2,4,6-tris(2-pyridyl)-s-triazine, piv = pivalate (B1233124)

Cobalt(II) and Manganese(II) Complex Formation

The coordination chemistry of this compound extends to other transition metals like cobalt(II) and manganese(II). Similar to iron(II), it forms 2:1 complexes with Co(II), yielding octahedral species. acs.org Studies on the related ligand 2,4,6-tris(2'-pyridyl)-1,3,5-triazine (tpt) have shown the formation of various cobalt(II) complexes, including octahedral bis-complexes [Co(tpt)₂]X₂ and five-coordinate mono-complexes CoX₂tpt, where X is a halide or pseudohalide. mq.edu.au Dimeric forms with the formula Co₂X₄tpt have also been reported. mq.edu.au Some of these cobalt(II) complexes exhibit interesting magnetic properties, including spin-state equilibria. researchgate.net

Manganese(II) also forms stable complexes with tri(2-pyridyl)-1,2,4-triazine and its isomers. Research on the 2,4,6-tris(2-pyridyl)-1,3,5-triazine (tptz) ligand has revealed the formation of a heptacoordinated Mn(II) complex, [Mn(tptz)(OCH₃CO)(H₂O)₂]ClO₄. researchgate.net Furthermore, studies with the 2,4,6-tris(2-pyridyl)-s-triazine (tpt) ligand have produced mononuclear manganese(II) complexes such as Mn(tpt)(NO₃)(H₂O)₂ and [Mn(tpt)(ib)(Cl)(MeOH)], where the tpt ligand acts as a tridentate NNN donor, forming two five-membered metallacycles. nih.govrsc.org

Table 2: Selected Cobalt(II) and Manganese(II) Complexes with Tri(2-pyridyl)-1,2,4-triazine and its Isomers

| Complex Formula | Metal Ion | Coordination Geometry | Key Features | Reference(s) |

| Co(TPT)₂₂ | Co(II) | Octahedral | 2:1 ligand-to-metal ratio. | acs.org |

| [Co(tpt)₂]X₂ | Co(II) | Octahedral | Bis-complexes with various anions (X). | mq.edu.au |

| CoX₂tpt | Co(II) | Five-coordinate | Mono-complexes with various anions (X). | mq.edu.au |

| [Mn(tptz)(OCH₃CO)(H₂O)₂]ClO₄ | Mn(II) | Heptacoordinated | tptz acts as a tridentate ligand. | researchgate.net |

| Mn(tpt)(NO₃)(H₂O)₂ | Mn(II) | - | tpt acts as a tridentate NNN donor. | nih.govrsc.org |

| [Mn(tpt)(ib)(Cl)(MeOH)] | Mn(II) | - | tpt forms two five-membered metallacycles. | nih.govrsc.org |

*TPT = this compound, tpt = 2,4,6-tris(2'-pyridyl)-1,3,5-triazine, tptz = 2,4,6-tris(2-pyridyl)-1,3,5-triazine, ib = isobutyrate

Copper(II) and Zinc(II) Complexes

The coordination of this compound with copper(II) and zinc(II) has been a subject of early investigation into the chelating properties of this ligand. The tridentate nature of the ligand, involving the nitrogen atoms from the two pyridine (B92270) rings and one from the triazine ring, allows for the formation of stable complexes.

Initial studies reported the synthesis of copper(II) complexes where the ligand is bonded to the metal center along with other anionic ligands, such as halides. The resulting complexes were found to be non-electrolytes in nonpolar solvents, suggesting the coordination of the anionic ligands. Based on analogy with similar structures, a trigonal-bipyramidal stereochemistry was proposed for these five-coordinate copper(II) complexes.

In the case of zinc(II), a five-coordinate complex with a tridentate ligand like terpyridine and two halogen atoms was found to have a trigonal-bipyramidal arrangement, a structure that was suggested to be similar for the corresponding copper(II) complex due to their isomorphous nature. The coordination of this compound with zinc(II) has been explored, leading to the formation of distinct coordination compounds.

A related ligand, 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine (B89699), has been shown to coordinate readily with Cu(I), forming dimeric compounds in the presence of a bridging diphosphine ligand. mdpi.com In these complexes, the copper center adopts a distorted tetrahedral geometry. mdpi.com While this is a different ligand and copper oxidation state, it provides insight into the coordination potential of the 1,2,4-triazine core.

Table 1: Selected Copper(II) and Zinc(II) Complexes of Tri(2-pyridyl)-1,2,4-Triazine and Related Ligands

| Complex Formula | Metal Ion | Proposed/Determined Geometry | Reference |

| [Cu(this compound)X₂] (X = halide) | Cu(II) | Trigonal-bipyramidal (proposed) | |

| [Zn(terpyridine)X₂] (for structural analogy) | Zn(II) | Trigonal-bipyramidal | |

| [Cu₂(3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine)₂(dppm)₂]²⁺ | Cu(I) | Distorted tetrahedral | mdpi.com |

Ruthenium(II)/(III), Palladium(II), and Rhodium Complexes

The coordination chemistry of this compound with platinum-group metals has been explored, though not as extensively as its 1,3,5-triazine (B166579) isomer. Nevertheless, some key findings have been reported for ruthenium, palladium, and rhodium complexes.

For palladium(II), research on related 5-aryl-3-(2'-pyridyl)-1,2,4-triazine ligands has shown the formation of binuclear complexes. The coordination behavior of this compound itself is expected to lead to stable complexes, given the strong affinity of palladium(II) for nitrogen donor ligands.

The coordination with rhodium has also been investigated. While much of the literature focuses on the 1,3,5-triazine isomer, the fundamental principles of rhodium(III) coordination with N-heterocyclic ligands suggest the formation of stable octahedral complexes with this compound acting as a tridentate ligand.

Ruthenium complexes with polypyridyl ligands are of great interest due to their rich photophysical and electrochemical properties. While specific studies on ruthenium complexes with this compound are limited, the broader knowledge of ruthenium-polypyridyl chemistry suggests the potential for the formation of both mononuclear and dinuclear species with interesting electronic properties. The coordination of the isomeric 2,4,6-tris(2-pyridyl)-1,3,5-triazine to ruthenium has been shown to result in mixed-valent Ru(II)/Ru(III) complexes. acs.org

Coordination with Other d-Block Metal Ions (e.g., Silver(I), Cadmium(II), Rhenium(V), Platinum(II))

The versatility of this compound as a ligand extends to its coordination with a variety of other d-block metal ions.

Silver(I) and Cadmium(II): The coordination of silver(I) with the related ligand 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine has been shown to produce dinuclear complexes, where the silver ions are bridged by diphosphine ligands. mdpi.com This suggests that this compound could also form polynuclear structures with silver(I). The coordination chemistry of the isomeric 2,4,6-tris(2-pyridyl)-1,3,5-triazine with silver(I) and cadmium(II) has been more extensively studied, revealing a wide range of mononuclear, dinuclear, and polynuclear complexes. rsc.orgnih.gov This diversity in structures is often influenced by the counter-anions and solvent molecules present during synthesis. rsc.org

Rhenium(V) and Platinum(II): Information on the coordination of this compound with Rhenium(V) is not widely available in the literature. However, studies on Rhenium(I) complexes with the isomeric 2,4,6-tris(2-pyridyl)-1,3,5-triazine have shown the formation of both mononuclear and dinuclear species. nih.gov These studies reveal the potential for metal-induced modifications of the triazine ring. nih.gov

Platinum(II) complexes with polypyridyl ligands are of significant interest for their potential applications in materials science and as anti-cancer agents. While specific research on platinum(II) complexes with this compound is limited, studies on related ligands indicate that stable square-planar platinum(II) complexes can be expected. Research on platinum(II) complexes with the isomeric 2,4,6-tris(2-pyridyl)-1,3,5-triazine has shown interesting fluxional behavior in solution. rsc.org

Complexation with f-Block Metal Ions (Lanthanides and Actinides)

The coordination chemistry of this compound extends to the f-block elements, where the ligand's nitrogen donor atoms can effectively sensitize the luminescence of lanthanide ions and play a role in the separation of actinides.

Lanthanide(III) Coordination (e.g., Europium(III), Terbium(III), Yttrium(III))

The complexation of this compound with lanthanide(III) ions has been a subject of research, particularly focusing on the photophysical properties of the resulting complexes. The ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelengths.

Recent studies have reported the synthesis of new europium(III), samarium(III), and gadolinium(III) complexes with this compound. researchgate.net The structures of five of these complexes have been determined by single-crystal X-ray crystallography, providing valuable insights into the coordination modes of the ligand with f-block elements. researchgate.net The steric interactions, deviation from planarity, and coordination mode of the triazine ligand are crucial factors that define the final structure of these lanthanide complexes. researchgate.net The luminescence of europium(III) and terbium(III) complexes is of particular interest due to their sharp emission bands in the red and green regions of the visible spectrum, respectively.

Actinide(III), (IV), (V), and (VI) Coordination (e.g., Americium(III), Neptunium(V), Thorium(IV), Uranium(VI))

The coordination chemistry of this compound with actinide ions is a less explored area compared to its lanthanide coordination. However, related triazine-based ligands have shown significant promise in the separation of actinides, particularly in the context of nuclear fuel reprocessing.

Ligands such as 6,6'-bis(5,5,8,8-tetramethyl-5,6,7,8-tetrahydrobenzo rsc.orgnih.govnih.govtriazin-3-yl)-2,2'-bipyridine (CyMe4BTBP) and 2,9-bis(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-benzo rsc.orgnih.govnih.govtriazin-3-yl)-1,10-phenanthroline (CyMe4BTPhen) have been used to create extraction chromatography resins for the selective separation of americium from complex matrices. nih.gov These ligands exhibit a high affinity and selectivity for americium(III) over lanthanide(III) ions. The selectivity is attributed to the softer N-donor atoms of the triazine moieties, which have a stronger covalent bonding character with the trivalent actinides compared to the more ionic lanthanides. nih.gov

While direct studies on the coordination of this compound with actinides like americium(III), neptunium(V), thorium(IV), and uranium(VI) are scarce, the principles established with related bis-triazinyl pyridine and bipyridine ligands suggest that it could also form stable complexes and potentially be used in separation processes. Further research is needed to fully elucidate the coordination behavior of this compound with this important class of elements.

Structural Diversity of Coordination Compounds

The coordination of this compound with various metal ions gives rise to a rich structural diversity in the resulting coordination compounds. The final structure is influenced by several factors, including the coordination preferences of the metal ion, the metal-to-ligand ratio, the nature of the counter-anions, and the presence of solvent molecules.

In addition to forming simple mononuclear complexes, this compound has the potential to act as a bridging ligand, leading to the formation of polynuclear structures. This can occur through the involvement of the uncoordinated nitrogen atoms of the pyridyl or triazine rings. The formation of dinuclear and polynuclear complexes has been observed with related triazine ligands and various metal ions, including silver(I) and palladium(II). mdpi.com

The planarity of the ligand can be distorted upon coordination, and the degree of this distortion can influence the packing of the complexes in the solid state and their resulting properties. Supramolecular interactions, such as hydrogen bonding and π-π stacking, also play a crucial role in the formation of higher-order structures.

Formation of Mononuclear and Discrete Complexes

This compound readily acts as a tridentate N,N,N-chelating ligand to form mononuclear complexes with various transition metals and lanthanides. fishersci.firesearchgate.net In these complexes, the metal ion is typically coordinated to the three nitrogen atoms of the pyridyl groups, forming two five-membered chelate rings. rsc.org This coordination mode imparts significant stability to the resulting complexes.

For instance, reactions of 2,4,6-tris(2-pyridyl)-s-triazine (tpt) with iron(III) or manganese(II) precursors have been shown to yield mononuclear complexes. rsc.org Specifically, the reaction with an Mn(II) salt in the presence of nitrate (B79036) resulted in the formation of MnII(tpt)(NO3)(H2O)2. rsc.org Similarly, a mononuclear iron(II) complex, [FeII(tpt)Cl2]·2(H2O), has been synthesized and characterized. rsc.org

The formation of mononuclear complexes is not limited to transition metals. Lanthanide ions, known for their large ionic radii and preference for high coordination numbers, also form stable mononuclear complexes with TPT. For example, neodymium(III) forms nine-coordinate mononuclear complexes, [Nd(β-diketonate)3(TPTZ)], where the neodymium ion is coordinated to three nitrogen atoms from the TPTZ ligand and six oxygen atoms from three β-diketonate ligands. researchgate.net

| Metal Ion | Ancillary Ligands | Complex Formula | Coordination Number | Reference |

| Mn(II) | NO3-, H2O | Mn(tpt)(NO3)(H2O)2 | 6 | rsc.org |

| Fe(II) | Cl- | [Fe(tpt)Cl2]·2(H2O) | 5 | rsc.org |

| Nd(III) | TTA | [Nd(TTA)3(TPTZ)] | 9 | researchgate.net |

| Nd(III) | BFA | [Nd(BFA)3(TPTZ)] | 9 | researchgate.net |

| Ru(II) | acac, CH3CN | [Ru(tptz)(acac)(CH3CN)]+ | 6 | acs.orgepa.gov |

Table 1. Examples of Mononuclear Complexes with this compound and its Isomers.

Assembly of Dinuclear and Polynuclear Species

Beyond mononuclear complexes, this compound and its isomers are adept at bridging metal centers to form dinuclear and polynuclear assemblies. This bridging capability arises from the presence of both chelating and non-chelating pyridyl groups within the same ligand framework. researchgate.net

A notable example is the formation of a dinuclear iron(III) complex, [FeIII2O(tpt)2Cl4], where two iron centers are bridged by an oxo ligand, and each iron is coordinated to a tridentate TPT ligand and two chloride ions. rsc.org The Fe-O-Fe bridge is nearly linear, and the distance between the two iron centers is approximately 3.610 Å. rsc.org Another instance involves a mixed-valent dinuclear ruthenium complex, [(acac)2RuIII{(μ-tptz-H+)-}RuII(acac)(CH3CN)]+, where the deprotonated TPTZ ligand unsymmetrically bridges a Ru(III) and a Ru(II) center. acs.orgepa.gov

The synthesis of dinuclear copper(I) and silver(I) complexes with a related ligand, 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine, has also been reported. mdpi.com In these complexes, two metal centers are held together by bridging diphosphine ligands, forming an eight-membered ring. mdpi.com

Furthermore, the ligand can participate in the formation of higher nuclearity clusters. Heptanuclear iron(III) clusters, such as [FeIII7O4(piv)12(tpt-O)], have been synthesized, where the TPT ligand exhibits an unusual coordination mode involving five of its nitrogen atoms and an oxidation of a carbon atom in the triazine ring. rsc.org

| Metal Ions | Bridging Ligand(s) | Complex Formula | Nuclearity | Reference |

| Fe(III) | O2- | [Fe2O(tpt)2Cl4] | Dinuclear | rsc.org |

| Ru(III), Ru(II) | (tptz-H+)- | [(acac)2RuIII{(μ-tptz-H+)-}RuII(acac)(CH3CN)]+ | Dinuclear | acs.orgepa.gov |

| Cu(I) | dppm | [Cu2(L)(dppm)2]2+ | Dinuclear | mdpi.com |

| Ag(I) | dppm | [Ag2(L)(dppm)2]2+ | Dinuclear | mdpi.com |

| Fe(III) | O2-, piv- | [Fe7O4(piv)12(tpt-O)] | Heptanuclear | rsc.org |

Table 2. Examples of Dinuclear and Polynuclear Species with this compound and Related Ligands.

Construction of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The polytopic nature of this compound and its isomers makes them excellent candidates for the construction of extended one-, two-, and three-dimensional coordination polymers and metal-organic frameworks (MOFs). researchgate.net In these structures, the triazine-based ligand acts as a linker, connecting multiple metal centers to generate a periodic network.

For example, the reaction of 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt) with silver nitrate under acidic conditions yields a one-dimensional zigzag chain. researchgate.net In this structure, the Ag(I) ion is trigonally coordinated by two pyridyl nitrogen atoms and one oxygen atom from a nitrate anion. researchgate.net

By carefully selecting the metal ion and reaction conditions, higher dimensional structures can be achieved. A two-dimensional coordination grid was obtained by reacting tpt with zinc iodide and a tetracarboxylate linker. researchgate.net The zinc(II) ion in this framework adopts a distorted tetrahedral geometry. researchgate.net

Three-dimensional MOFs have also been successfully synthesized. For instance, the reaction of tpt with copper(I) cyanide results in a 3D framework with a honeycomb-like architecture. researchgate.net In another example, a 3D polymeric structure is formed from the reaction of tpt with copper sulfate, where 2D layers of copper-sulfate-water are linked by bidentate tpt ligands. researchgate.netnih.gov

| Metal Ion | Ligand Isomer | Dimensionality | Resulting Structure | Reference |

| Ag(I) | 2,4,6-tris(4-pyridyl)-1,3,5-triazine | 1D | Zigzag Chain | researchgate.net |

| Zn(II) | 2,4,6-tris(4-pyridyl)-1,3,5-triazine | 2D | Coordination Grid | researchgate.net |

| Cu(II) | 2,4,6-tris(4-pyridyl)-1,3,5-triazine | 2D | Double-Layered Coordination Polymer | nih.gov |

| Cu(I) | 2,4,6-tris(4-pyridyl)-1,3,5-triazine | 3D | Honeycomb Architecture | researchgate.net |

| Cu(II) | 2,4,6-tris(4-pyridyl)-1,3,5-triazine | 3D | Polymeric Structure | researchgate.netnih.gov |

Table 3. Examples of Coordination Polymers and MOFs Based on Tri(pyridyl)triazine Ligands.

Design of Supramolecular Metalla-Assemblies and Cages

The ability of tri(pyridyl)triazine ligands to direct the self-assembly of discrete, closed structures has led to the design of sophisticated supramolecular metalla-assemblies and cages. researchgate.net These structures are formed through the coordination of the ligand to metal ions, resulting in well-defined, hollow architectures.

A notable example is the formation of Fe(II)-templated metallacycles with 3,6-bis(2-pyridyl)-1,2,4,5-tetrazine (bptz), a ligand closely related to TPT. In these systems, anion-π interactions play a crucial role in driving the self-assembly process. nih.gov Depending on the counteranion used, either molecular squares of the type [Fe4(bptz)4(CH3CN)8]8+ or molecular pentagons of the type [Fe5(bptz)5(CH3CN)10]10+ are formed in high yields. nih.gov X-ray crystallography has confirmed that the anions reside within the π-acidic cavities of these metallacycles. nih.gov

The synthesis of chiral macrocycles and cages based on a triazine core has also been achieved. nih.gov By employing a one-pot approach or a fragment coupling strategy, homochiral and heterochiral macrocycles and cages can be synthesized in good yields. nih.gov One such cage exhibits a D3-symmetric, double-faced propeller-like structure with chiral pockets and assembles into a highly ordered hexagonal columnar structure in the solid state. nih.gov

Modulators of Metal-Ligand Interaction and Complex Stability

The interaction between this compound and metal ions, as well as the stability of the resulting complexes, can be significantly influenced by external factors such as the solvent system and the pH of the medium.

Influence of Solvent Systems on Coordination Environment

For example, in the synthesis of palladium(II) and platinum(II) complexes with 2,4,6-tris(2-pyrimidyl)-1,3,5-triazine, the solvent molecules (water and DMSO) were found to be incorporated into the crystal structure through hydrogen bonds, contributing to the formation of a 3D network. researchgate.net The nature of the solvent can also dictate whether a reaction proceeds to the desired product or leads to side reactions such as hydrolysis of the ligand. researchgate.net

In the case of iron complexes with TPT, the solvent can influence the nuclearity and composition of the final product. For instance, the reaction of an iron(III) pivalate precursor with TPT in different solvents can lead to the formation of either a dinuclear or a heptanuclear iron cluster. rsc.org

pH Effects on Complexation Stoichiometry and Stability

The pH of the reaction medium is another critical parameter that can modulate the complexation behavior of this compound. The protonation state of both the ligand and any coordinated water molecules is pH-dependent, which in turn affects the ligand's donor ability and the stability of the metal-ligand bond.

Studies on the complexation of iron with levodopa, a molecule with a catechol moiety similar to some chelating agents, have shown that the stability of the complex increases with increasing pH. researchgate.net While the stoichiometry of the complex was found to be pH-independent in the studied range, the molar extinction coefficient, an indicator of complex stability, showed a clear dependence on pH. researchgate.net

In acidic solutions, the nitrogen atoms of the pyridyl and triazine rings can be protonated, which can hinder their coordination to metal ions. Conversely, at higher pH values, deprotonation of coordinated water molecules can lead to the formation of hydroxo- or oxo-bridged polynuclear species. The formation of a green-colored Fe(II)-levodopa complex was observed at pH values of 4.0, 5.0, and 6.0, but not at pH 3.0, indicating a distinct pH threshold for complex formation. researchgate.net

Insufficient Information Available for this compound

Despite a comprehensive search for scientific literature, there is a notable lack of specific research data on the coordination chemistry of the compound This compound , particularly concerning the "Role of Anions and Secondary Coordination Sphere Interactions."

The majority of available research focuses on the isomeric compound, 2,4,6-tris(2-pyridyl)-1,3,5-triazine (tptz) , and other related polypyridyl ligands. While the coordination chemistry of these related compounds is well-documented, with numerous studies detailing the influence of anions and secondary sphere interactions on their metal complexes, this information cannot be accurately extrapolated to the specific this compound isomer as requested.

The subtle differences in the placement of the nitrogen atoms within the triazine ring and the pyridyl substituents can lead to significant variations in the electronic properties, steric environment, and ultimately, the coordination behavior of the ligand. Therefore, without dedicated studies on this compound, any attempt to describe the role of anions and secondary coordination sphere interactions would be speculative and not based on the required scientifically accurate and detailed research findings.

No specific data tables, crystal structures, or detailed research findings for metal complexes of this compound that would allow for an in-depth analysis of anion and secondary sphere effects were found in the public domain.

Therefore, the requested article section on the "" focusing on the "Role of Anions and Secondary Coordination Sphere Interactions" cannot be generated at this time due to the absence of specific scientific literature on this particular compound.

Characterization Methodologies for 3,5,6 Tri 2 Pyridyl 1,2,4 Triazine Complexes

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental in elucidating the electronic and structural properties of 3,5,6-Tri(2-pyridyl)-1,2,4-triazine and its metallic derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Formation

UV-Vis spectroscopy is a key technique for investigating the electronic transitions and formation of complexes involving this compound. The absorption spectra of these complexes reveal characteristic bands that provide insights into their electronic structure.

For instance, ruthenium(II) complexes with ligands such as 2,4,6-tris(2-pyridyl)-1,3,5-triazine (tptz) exhibit metal-to-ligand charge transfer (MLCT) transitions. nih.gov These transitions can be observed in the visible region of the electromagnetic spectrum, and photoexcitation leads to the formation of stable, long-lived excited states. nih.gov The study of polypyridyl Ru(II) complexes containing tptz as precursors for water oxidation catalysts has been facilitated by UV-visible spectroelectrochemistry, allowing for the characterization of oxidized forms like Ru(IV) and Ru(V) at various pH levels. rsc.org

In the case of diruthenium complexes bridged by 2,3,5,6-tetrakis(2-pyridyl)pyrazine, the electronic spectra show significant bathochromic shifts of the main MLCT transitions upon cyclometalation. nih.gov This indicates a strong electronic communication between the metal centers. One-electron oxidation of these complexes gives rise to low-energy absorption bands in the near-infrared (NIR) region, characteristic of delocalized mixed-valence systems. nih.gov

The table below summarizes the UV-Vis spectral data for a representative complex.

Interactive Table: UV-Vis Spectral Data for a Ruthenium(II) Complex| Complex | λmax (nm) | Transition | Reference |

|---|

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful tools for obtaining a "vibrational fingerprint" of this compound and its complexes. These techniques probe the vibrational modes of the molecules, providing information about their functional groups and bonding arrangements.

In substituted 1,2,4-triazines, a medium to strong band in the IR spectrum around 800 cm⁻¹ is typically attributed to an out-of-plane bending vibration of the triazine ring. nih.gov The Raman spectra of related compounds, such as 3,5-diamino-6-(ortho-substituted phenyl)-1,2,4-triazines, show strong bands near 770 cm⁻¹ and 1330 cm⁻¹, which are assigned to the ring breathing vibration of the 1,2,4-triazine (B1199460) ring and an asymmetric triazine C-NH₂ stretching vibration, respectively. nih.gov

For complexes of 2,4,6-tris(2-pyridyl)-s-triazine (tptz), FT-IR spectroscopy is used to confirm the coordination of the ligand to the metal center. rsc.orgresearchgate.net The reaction of 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine (B89699) with iodine monochloride (ICl) has been studied using FT-Raman spectroscopy, which helps to identify the nature of the resulting products, such as charge-transfer adducts or polyhalide salts, by observing the characteristic stretching vibrations in the low-energy region of the spectrum. researchgate.net

The table below presents typical vibrational frequencies for related triazine compounds.

Interactive Table: Vibrational Frequencies (cm⁻¹) for Triazine Derivatives| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| Triazine ring out-of-plane bend | ~800 | nih.gov | |

| Triazine ring breathing | ~770 | nih.gov | |

| Asymmetric triazine C-NH₂ stretch | ~1330 | nih.gov | |

| C-H stretching | 3069 | 3077, 3060 | ijera.com |

| C-C stretching | 1633, 1621, 1524 | 1627, 1540, 1493 | ijera.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Solution-State Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is indispensable for elucidating the structure of this compound and its complexes in the solution state.

The ¹H and ¹³C NMR spectra of triazine derivatives can be complex due to the presence of multiple conformers in solution. tdx.cat For example, the ¹H-NMR spectrum of certain amino-substituted triazines shows broad multiplets, indicating a dynamic equilibrium between different rotational isomers. tdx.cat Two-dimensional NMR techniques, such as COSY and HSQC, are often employed to assign the signals unequivocally and confirm the molecular structure. tdx.cat

In the characterization of tris-arylthiotriazines, ¹H and ¹³C NMR spectroscopy, in conjunction with single-crystal X-ray diffraction, has been used to study the lone pair–π interactions between the triazine ring and halogenated solvents. researchgate.net For ruthenium complexes with "click"-derived pyridyl-triazole ligands, ¹H-NMR spectroscopy is a standard method for characterization, providing detailed information about the ligand environment around the metal center. rsc.org

The following table shows representative ¹H NMR chemical shifts for a related triazine compound.

Interactive Table: ¹H NMR Data for a Triazine Derivative| Compound | Solvent | Chemical Shift (ppm) | Assignment | Reference |

|---|---|---|---|---|

| 6-methyl-1,3,5-triazine-2,4-diamine | DMSO-d₆ | 6.6 | NH₂ | chemicalbook.com |

Spectroelectrochemistry for Redox Behavior and Electronic Structure Probing

Spectroelectrochemistry combines electrochemical methods with spectroscopy to study the redox behavior and electronic structure of molecules. This technique is particularly useful for investigating the changes in the electronic absorption spectrum of a compound as it undergoes oxidation or reduction.

The redox properties of ruthenium(II) complexes containing 2,4,6-tris(2-pyridyl)-1,3,5-triazine have been extensively studied using spectroelectrochemistry. rsc.org These studies have provided valuable insights into the electronic structure of the complexes in different oxidation states and have been crucial for understanding their potential as water oxidation catalysts. rsc.org

In the case of diruthenium complexes, spectroelectrochemistry has been used to probe the electronic communication between the metal centers. nih.gov The results from these experiments, combined with DFT calculations, have helped to determine the site of electron transfer and to understand the nature of the mixed-valence states. rsc.org Similarly, the electrochemical behavior of tris-(ferrocenyl)triazine-based complexes has been investigated using temperature-resolved UV/Vis spectroelectrochemistry to unravel their complex redox mechanisms. nih.gov

The table below highlights key findings from spectroelectrochemical studies.

Interactive Table: Spectroelectrochemical Findings| Complex Type | Technique | Key Finding | Reference |

|---|---|---|---|

| Ru(II) polypyridyl | UV-Vis spectroelectrochemistry | Characterization of Ru(IV) and Ru(V) species | rsc.org |

| Diruthenium | Spectroelectrochemistry & DFT | Probing of electronic communication | nih.gov |

X-ray Diffraction Analysis

X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction for Solid-State Structural Determination

Single crystal X-ray diffraction is the gold standard for determining the precise solid-state structure of molecules, including bond lengths, bond angles, and intermolecular interactions.

The crystal structures of numerous metal complexes with triazine-based ligands have been determined using this technique. For example, the structure of a cobalt(II) complex with 2,4,6-tris(2-pyridyl)-1,3,5-triazine (tptz) revealed a distorted octahedral geometry where the tptz ligand acts as a tridentate NNN donor. researchgate.net Similarly, iron(II/III) and manganese(II) complexes of tptz have been synthesized and their structures elucidated, showing that tptz typically forms two five-membered metallocycles. rsc.org In some cases, unusual coordination modes have been observed, such as the metal-induced oxidation of a carbon atom in the triazine core. rsc.org

Single crystal X-ray diffraction has also been crucial in confirming the structures of novel sulfonated copper-triazine complexes and fused triazolo/thiadiazole systems containing an indole (B1671886) scaffold. researchgate.netmdpi.com The analysis of the crystal packing often reveals significant non-covalent interactions, such as hydrogen bonding and π-π stacking, which play a crucial role in the supramolecular architecture. mdpi.com

The table below provides crystallographic data for a representative triazine-containing compound.

Interactive Table: Crystallographic Data for a Fused Triazolo-thiadiazole| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|

Despite extensive and targeted searches, specific experimental data for the chemical compound This compound that is required to fulfill the request is not available in the accessible literature.

Key research on the synthesis and coordination chemistry of this specific isomer exists, notably a 1965 paper titled "3,5,6-Tri(2-pyridyl)1,2,4-triazine, a New Tridentate Chelating Agent, and Some of Its Metal Coordination Complexes." However, the detailed characterization data, such as tables of coordination geometries, bonding parameters, specific mass spectrometry fragmentation patterns, and thermogravimetric analysis (TGA) results for this compound and its complexes, could not be retrieved.

The available scientific literature is rich with data for the more common isomer, 2,4,6-Tris(2-pyridyl)-1,3,5-triazine (TPTZ) , but per the strict instructions to focus solely on this compound, this information cannot be used as a substitute.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline without access to the necessary experimental data for the specified compound.

Theoretical and Computational Investigations of 3,5,6 Tri 2 Pyridyl 1,2,4 Triazine Systems

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has emerged as a cornerstone for investigating the electronic structure and predicting the reactivity of TPTZ and its metal complexes. DFT calculations allow for the determination of molecular geometries, orbital energies, and the distribution of electron density, which are fundamental to understanding the molecule's behavior.

For instance, DFT studies have been employed to analyze the reactivity of iron(II) complexes containing pyridyl triazine ligands. tandfonline.com These calculations have shown that the presence of phenyl groups on the triazine ring can modulate the reactivity of the complexes by stabilizing the charge on the metal center through inductive electron donation. tandfonline.com This stabilization leads to a decrease in the complex's reactivity. tandfonline.com

Furthermore, DFT has been used to determine the geometry of aluminum(III) complexes with 2,4,6-tri-(2-pyridyl)-1,3,5-triazine (a related isomer often also abbreviated as TPTZ), confirming octahedral structures around the aluminum ions. nih.gov In studies of 1,2,4-triazine-based materials for potential use in dye-sensitized solar cells, DFT calculations at the B3LYP/6-31G(d,p) level have been used to optimize molecular structures and investigate their properties. d-nb.infonih.gov

The following table summarizes key findings from DFT studies on TPTZ and related systems:

| System | Key DFT Finding | Reference |

| Iron(II) complexes with pyridyl triazine | Phenyl groups on the triazine ring decrease reactivity by stabilizing the metal center. | tandfonline.com |

| Al(III) complexes with 2,4,6-tri-(2-pyridyl)-1,3,5-triazine | Confirmed octahedral geometry around the Al(III) ions. | nih.gov |

| 1,2,4-triazine (B1199460) derivatives | Optimized molecular structures for dye-sensitized solar cell applications. | d-nb.infonih.gov |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Simulations

To understand the behavior of molecules upon light absorption, Time-Dependent Density Functional Theory (TD-DFT) is a vital computational tool. It allows for the calculation of excited state energies and the simulation of electronic absorption spectra, providing insights into the photophysical and photochemical properties of TPTZ and its derivatives.

TD-DFT has been widely applied to study the excited state properties of organic compounds, including those based on the 1,2,4-triazine framework, due to its reasonable accuracy and computational efficiency. d-nb.info For example, in the investigation of 1,2,4-triazine-based dyes for solar cells, TD-DFT calculations using the CAM-B3LYP functional have been employed to explore their optoelectronic properties and absorption spectra. d-nb.infonih.gov These theoretical spectra can then be compared with experimental UV-Vis data to validate the computational model and assign electronic transitions.

Similarly, TD-DFT has been used to analyze the electronic spectra of copper complexes, helping to assign bands and understand the nature of the electronic transitions involved. mdpi.com This is crucial for interpreting experimental spectroscopic data and understanding the photophysics of these systems. mdpi.com

Computational Modeling of Metal-Ligand Binding Energies and Selectivity

Computational modeling plays a crucial role in predicting and understanding the binding affinity and selectivity of ligands like TPTZ for different metal ions. These models can calculate the energies of metal-ligand bonds, providing a quantitative measure of the stability of the resulting complexes.

While direct computational studies on the binding energies of 3,5,6-tri(2-pyridyl)-1,2,4-triazine are not extensively detailed in the provided search results, the principles of such investigations are well-established. For instance, DFT calculations have been used to support kinetic data on the substitution reactions of iron(II) complexes with pyridyl triazine ligands, which indirectly relates to the strength of the metal-ligand bond. tandfonline.com

The versatility of the TPTZ ligand, which can act as a tridentate or bidentate ligand, makes computational modeling particularly valuable for predicting its coordination behavior with various metal ions. researchgate.netnih.gov The ligand's planar structure and multiple nitrogen donor atoms allow for the formation of diverse coordination complexes. researchgate.net Computational models can help to determine the most stable coordination modes and predict the selectivity of TPTZ for specific metal ions based on factors like ionic radius, charge, and electronic configuration.

Molecular Dynamics Simulations for Solution Behavior and Conformational Studies

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules in solution, including conformational changes and interactions with solvent molecules. For a flexible ligand like TPTZ, MD simulations can provide insights into its conformational landscape and how it adapts its shape upon metal binding or in different solvent environments.

Quantum Chemical Descriptors in Structure-Property Relationship Studies

Quantum chemical descriptors are numerical values derived from computational chemistry calculations that quantify various electronic and structural properties of a molecule. These descriptors are instrumental in establishing quantitative structure-property relationships (QSPR), which aim to predict the properties of new molecules based on their computed characteristics.

Key quantum chemical descriptors that can be calculated for TPTZ and its derivatives include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These are crucial for understanding electronic transitions and reactivity. The HOMO-LUMO gap is an indicator of molecular stability.

Electron affinity and ionization potential: These relate to the ease of accepting or donating an electron, respectively.

Dipole moment: This provides information about the polarity of the molecule.

Molecular electrostatic potential (MEP): This map illustrates the charge distribution on the molecular surface, indicating regions prone to electrophilic or nucleophilic attack.

Studies on 1,2,4-triazine derivatives have utilized quantum calculations to derive such descriptors to understand their potential as dye-sensitized solar cells. d-nb.infonih.gov By correlating these descriptors with experimentally observed properties, researchers can build predictive models to guide the design of new TPTZ-based systems with desired functionalities.

Advanced Applications of 3,5,6 Tri 2 Pyridyl 1,2,4 Triazine and Its Complexes

Applications in Analytical Chemistry and Chemical Sensing

The strong and often colorful complexes that 3,5,6-Tri(2-pyridyl)-1,2,4-triazine and its derivatives form with metal ions make them highly valuable in analytical chemistry for the detection and quantification of these metals.

Development of Highly Sensitive Spectrophotometric Reagents for Metal Ion Detection (e.g., Iron(II/III))

A prominent application of TPTZ is in the spectrophotometric determination of iron. TPTZ reacts with iron(II) ions to form a stable, intensely colored violet complex. medchemexpress.comdiscofinechem.com This color formation serves as the basis for a highly sensitive and selective method for quantifying iron concentrations in various samples, including water, limestone, silicates, and refractories. discofinechem.comacs.org The absorbance of the Fe(II)-TPTZ complex is typically measured at a wavelength of around 593-595 nm. medchemexpress.comnih.gov

The reaction is highly specific for Fe(II). For the determination of total iron, any Fe(III) present in a sample must first be reduced to Fe(II). medchemexpress.com This is often achieved using a reducing agent like hydroxylammonium chloride. medchemexpress.com Conversely, to determine Fe(II) in the presence of large amounts of Fe(III), the Fe(III) can be masked with fluoride (B91410) ions at a specific pH to prevent its interference. nih.gov

Derivatives of TPTZ, such as 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine (B89699) (PDT) and its sulfonated version, Ferrozine, have also been developed as sensitive reagents for iron determination. researchgate.netsigmaaldrich.com PDT, for instance, has been utilized as a pre-column derivatizing agent in high-performance liquid chromatography (HPLC) for the determination of Fe(II) in natural samples, offering enhanced sensitivity compared to standard spectrophotometric methods. researchgate.net Another related compound, Ferene, which is a disulfonic acid derivative of 3-(2-pyridyl)-5,6-di(2-furyl)-1,2,4-triazine, forms a purple-colored complex with ferrous ions and is used for measuring iron concentrations in aqueous solutions. sigmaaldrich.com

| Reagent | Metal Ion Detected | Wavelength of Maximum Absorbance (λmax) | Application |

|---|---|---|---|

| This compound (TPTZ) | Iron(II) | ~594 nm medchemexpress.com | Spectrophotometric determination of iron in various matrices. discofinechem.comacs.org |

| 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine (PDT) | Iron(II) | Not specified in provided text | Pre-column derivatization for HPLC determination of iron. researchgate.net |

| Ferene | Iron(II) | Not specified in provided text | Spectrophotometric determination of iron in aqueous solutions. sigmaaldrich.com |

Design of Chemosensors for Specific Cations

The ability of TPTZ and its analogs to selectively bind with certain metal ions has been harnessed in the design of chemosensors. These sensors can detect the presence of specific cations, often through a change in a measurable property like fluorescence. For instance, ethynylarene compounds containing 2-(1,2,3-triazol-4-yl)pyridine chelating units have been developed as selective "turn-on" fluorescent chemosensors for Nickel(II) ions in aqueous solutions. nih.gov Similarly, chalcone-derived 1,2,3-triazole isomers have been synthesized and used for the detection of Lead(II) and Copper(II) ions. nih.gov

The design of these chemosensors often involves modifying the basic TPTZ structure to enhance selectivity and sensitivity for a target cation. The coordination chemistry of 2,4,6-tri(pyridyl)-1,3,5-triazine ligands with transition metals and lanthanides has been extensively studied, leading to the development of luminescent materials and coordination polymers that can function as sensors. researchgate.net

Methodologies for Environmental Monitoring and Trace Metal Analysis

The high sensitivity of analytical methods based on TPTZ and its derivatives makes them particularly suitable for environmental monitoring and the analysis of trace metals. These methods are crucial for assessing water quality and determining the presence of potentially toxic metals in various environmental samples. discofinechem.com

For example, the Ferric Reducing Antioxidant Power (FRAP) assay, which is widely used to measure the total antioxidant capacity of a sample, often employs TPTZ. mdpi.commdpi.com In this assay, the TPTZ-Fe(III) complex is reduced to the TPTZ-Fe(II) complex by antioxidants present in the sample, leading to the formation of the characteristic blue-purple color. mdpi.commdpi.com This color change can be measured spectrophotometrically to quantify the antioxidant power.

Furthermore, these reagents have been applied to determine trace iron in diverse samples such as airborne particulates and ash. researchgate.net The development of HPLC methods using TPTZ derivatives as pre-column derivatizing agents has significantly enhanced the sensitivity for detecting ultratrace amounts of Fe(II) in environmental samples. researchgate.net The ability to detect low concentrations of metal ions is critical for identifying and evaluating the toxicity of contaminants in industrial wastewater and other polluted environments. nih.gov

Applications in Nuclear Fuel Cycle and Radioactive Waste Management

A significant and highly specialized application of this compound and its derivatives is in the nuclear industry, particularly in the reprocessing of spent nuclear fuel and the management of radioactive waste. The challenge lies in separating highly radioactive and chemically similar elements.

Development of Ligands for Selective Extraction and Partitioning of Actinides from Lanthanides

One of the most difficult separations in the nuclear fuel cycle is the partitioning of trivalent actinides (like americium and curium) from trivalent lanthanides. nih.govnih.gov This separation is crucial because lanthanides are strong neutron absorbers and their presence can interfere with the transmutation or recycling of minor actinides. nih.gov

According to the Hard and Soft Acids and Bases (HSAB) principle, trivalent actinides are considered slightly "softer" Lewis acids than the "harder" trivalent lanthanides. nih.gov This subtle difference in chemical behavior allows for the design of ligands that can selectively bind to actinides. Polypyridyl ligands containing soft N-donor atoms, such as derivatives of TPTZ, have shown great promise for this selective extraction. researchgate.net

Ligands like 2,6-bis(1,2,4-triazin-3-yl)pyridine (BTP) and 6,6'-bis(1,2,4-triazin-3-yl)-2,2'-bipyridine (BTBP) have been specifically designed for the selective extraction of trivalent actinides from lanthanides in nitric acid solutions. researchgate.netchalmers.se Modifications to the BTP structure, such as adding different functional groups, can further tune the extraction properties and selectivity. researchgate.net More recently, phenanthroline-derived bis-triazine (B1207110) ligands have demonstrated remarkably high efficiency and selectivity for separating Am(III) and Cm(III) from lanthanides. acs.org

| Ligand Family | Key Structural Feature | Target Separation | Significance |

|---|---|---|---|

| BTPs (Bis-Triazinyl Pyridines) | Pyridine (B92270) ring linked to two triazine rings | Actinides(III) from Lanthanides(III) researchgate.net | Pioneering ligands for selective actinide extraction from acidic media. nih.gov |

| BTBPs (Bis-Triazinyl Bipyridines) | Bipyridine core with two triazine units | Actinides(III) from Lanthanides(III) chalmers.se | Designed for improved stability and extraction efficiency. researchgate.net |

| Phenanthroline-derived Bis-triazines | Phenanthroline backbone with triazine groups | Actinides(III) from Lanthanides(III) acs.org | Offers exceptionally high separation factors and fast kinetics. acs.org |

Enhancement of Radiolytic and Hydrolytic Stability of Extractants in Harsh Nuclear Environments

The environment within spent nuclear fuel reprocessing is extremely harsh, characterized by high levels of radiation and strong acidic conditions. Therefore, the ligands used for extraction must be robust and resistant to degradation. A major focus of research has been to enhance the radiolytic and hydrolytic stability of these extractant molecules. unt.edu

BTBP ligands were designed to be more resistant to radiation-induced degradation compared to the earlier BTP ligands. researchgate.net The stability of these ligands is crucial for maintaining their extraction efficiency over time in a radioactive environment. Studies have investigated the radiolytic degradation of ligands like CyMe4-BTP and CyMe4-BTBP in solvents proposed for selective actinide extraction. rsc.org Understanding the degradation mechanisms allows for the development of strategies to protect the ligands from radiation damage, for instance, through the addition of protective agents. rsc.org The hydrolytic stability is equally important, as the ligands must not break down in the acidic aqueous solutions from which the metals are being extracted. rsc.org The development of hydrolytically stable ligands is a key area of research to ensure the long-term performance and viability of these advanced separation processes in the nuclear fuel cycle.

Integration into Advanced Reprocessing Schemes (e.g., SANEX, ARTIST Processes)

The separation of minor actinides from lanthanides is a critical step in advanced nuclear fuel reprocessing schemes like SANEX (Selective Actinide Extraction) and ARTIST (Amide-based Radiochemical process for Transmutation-oriented aTomic In-situ recovery). These processes rely on ligands that exhibit selective binding towards specific metal ions. Polypyridyl ligands, including triazine derivatives, are known for their ability to form stable complexes with a variety of metal ions. The related ligand, 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ), is a well-known tridentate ligand used in the spectrophotometric determination of various metal ions, including iron and rhodium, highlighting its strong complexing capabilities. nih.govfishersci.fiottokemi.comchemodex.com

However, a review of the current scientific literature reveals a notable lack of specific studies on the integration of This compound into the SANEX or ARTIST processes. While the fundamental coordination chemistry of triazines suggests potential applicability in solvent extraction and separation, dedicated research to evaluate its efficiency and selectivity for actinide-lanthanide separation has not been reported. The development of such applications would require systematic studies to determine the stability constants, extraction profiles, and selectivity factors of its complexes with relevant f-block elements.

Applications in Materials Science and Engineering

The unique structural and electronic properties of this compound make it and its derivatives attractive building blocks for a range of advanced materials. Its applications span from luminescent materials and optoelectronics to the sophisticated construction of porous crystalline networks.

Design of Luminescent and Photofunctional Materials

The development of luminescent materials is crucial for applications in sensing, imaging, and lighting technologies. The 1,2,4-triazine (B1199460) core, when incorporated into metal complexes, can significantly influence the photophysical properties of the resulting material.

Recent research has demonstrated that iridium(III) complexes incorporating substituted 3-(pyridine-2-yl)-1,2,4-triazine ligands can exhibit red luminescence in both solution and the solid state. chimicatechnoacta.ru A series of these complexes showed that while the quantum yields were generally low (<0.1%), the emission is a characteristic feature of this class of compounds. urfu.ru The low quantum yield in these specific instances was attributed to the influence of the 1,2,4-triazine ring itself. urfu.ru

DFT (Density Functional Theory) studies on these iridium complexes suggest that the N(2) atom of the 1,2,4-triazine core is the preferred coordination site over the N(4) atom. chimicatechnoacta.ru This coordination preference is a key factor in the electronic structure of the complex and, consequently, its photofunctional behavior.

Furthermore, the synthesis of copper(I) and silver(I) complexes with the related ligand 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine has been reported. mdpi.com These complexes, which also feature a diphosphine ligand, are dinuclear. Spectroscopic analysis revealed that the solid-state excitation spectra are dominated by metal-to-ligand charge transfer (MLCT) bands, with the copper complex showing weak emission. mdpi.com These findings underscore the potential for creating photofunctional materials based on the 3-(2-pyridyl)-1,2,4-triazine scaffold, where the emission properties can be tuned by the choice of metal ion and auxiliary ligands.

| Complex Family | Ligand Type | Emission Color | Quantum Yield | Reference |

| Iridium(III) Complexes | 6-phenyl-5-R-3-(pyridine-2-yl)-1,2,4-triazines | Red | < 0.1% | chimicatechnoacta.ruurfu.ru |

| Copper(I) Complex | 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine | Weak Emission | Not Quantified | mdpi.com |

| Silver(I) Complex | 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine | No Emission Reported | Not Applicable | mdpi.com |

Development of Components for Optoelectronic Devices

The photophysical properties of triazine-based compounds make them candidates for use in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and sensors. rsc.org The ability of their metal complexes to exhibit luminescence, particularly phosphorescence from heavy metal complexes like iridium(III), is a key characteristic for emitter materials in OLEDs. chimicatechnoacta.ru

While direct applications of This compound in optoelectronic devices have not yet been extensively documented, the research into its luminescent iridium(III) complexes provides a strong foundation for such development. chimicatechnoacta.ruurfu.ru The observed red emission from these complexes is of interest for creating full-color displays and specialized lighting applications. Moreover, the general class of 1,3,5-triazine (B166579) derivatives has been reviewed for its potential in electroluminescent devices and as hole transport materials in perovskite solar cells, indicating the broad potential of the triazine core in optoelectronics. rsc.org The development of efficient emitters and other components from the 1,2,4-triazine isomer remains an active area of research.

Synthesis of Metal-Organic Frameworks (MOFs) and Functional Coordination Networks for Gas Sorption or Catalysis

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands, often forming porous structures with high surface areas. These materials have shown great promise in gas storage, separation, and catalysis. The trigonal, rigid nature of tri(pyridyl)triazine ligands makes them excellent candidates for building 3D frameworks.

Extensive research has been conducted on MOFs constructed from the symmetric isomer 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt) . researchgate.netacs.orgnih.gov These studies have demonstrated the versatility of the tpt ligand in forming diverse network architectures with various metal ions like Cu(II), Zn(II), and Co(II). researchgate.netrsc.org For example, hydrothermal reactions of tpt with different metal salts have yielded 1D, 2D, and 3D coordination polymers. researchgate.netnih.gov Some of these frameworks exhibit permanent porosity and have been investigated for their gas sorption properties, showing selective adsorption of CO₂. bohrium.comnih.govnortheastern.edu Furthermore, MOFs derived from cobalt and tpt have been used as precursors to prepare efficient electrocatalysts for the oxygen reduction reaction. rsc.orgbohrium.com

Despite the success with the 1,3,5-triazine isomers, there are currently no reported studies on the synthesis of MOFs using This compound as the primary organic linker. The asymmetry of this ligand compared to its 2,4,6-substituted counterparts would likely lead to different and potentially more complex network topologies. This remains an unexplored area with the potential to yield novel MOFs with unique structural and functional properties for gas sorption or catalysis.

Table of Exemplary MOFs from the 2,4,6-tpt Isomer